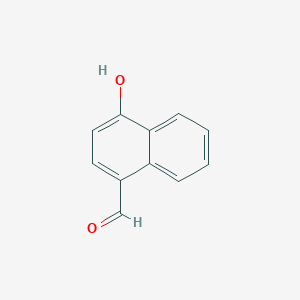

4-Hydroxy-1-naphthaldehyde

Overview

Description

4-Hydroxy-1-naphthaldehyde is an organic compound with the molecular formula C₁₁H₈O₂. It is a derivative of naphthalene, featuring both an aldehyde and a hydroxyl group. This compound is known for its role in various chemical reactions and its applications in scientific research.

Mechanism of Action

Target of Action

It’s known that this compound has been used in the preparation of racemic 1- and 2-naphthol analogues of tyrosine . This suggests that it may interact with biological targets that also interact with tyrosine or its analogues.

Mode of Action

The mode of action of 4-Hydroxy-1-naphthaldehyde involves a concentration-dependent deprotonation in methanol and acetonitrile . This deprotonation is a chemical reaction that removes a proton (a hydrogen ion, H+) from a molecule. The position of the carbonyl oxygen atom of the aldehyde superposes with the one from the acid function, while the H-atom of the aldehyde and the OH-group of the acid are also almost superimposed .

Biochemical Pathways

The compound’s ability to undergo deprotonation suggests that it may influence biochemical pathways involving proton transfer .

Result of Action

Its ability to undergo deprotonation and potentially influence proton transfer pathways suggests that it may have significant effects at the molecular level .

Action Environment

The action of this compound is influenced by environmental factors such as the solvent in which it is dissolved. For instance, its deprotonation is concentration-dependent in methanol and acetonitrile . In acetonitrile, the equilibrium is predominantly at the OH-form, whereas in methanol, the proton transferred tautomer is the preferred form . In chloroform and toluene, the OH form is completely dominant .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-1-naphthaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-1-naphthoic acid with a reducing agent such as lithium aluminum hydride. Another method includes the oxidation of 4-hydroxy-1-naphthylmethanol using oxidizing agents like pyridinium chlorochromate.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of 4-hydroxy-1-naphthylmethanol. This process typically involves the use of oxidizing agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-naphthaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-hydroxy-1-naphthoic acid.

Reduction: It can be reduced to 4-hydroxy-1-naphthylmethanol.

Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether.

Substitution: Various electrophiles in the presence of a catalyst.

Major Products:

Oxidation: 4-Hydroxy-1-naphthoic acid.

Reduction: 4-Hydroxy-1-naphthylmethanol.

Substitution: Substituted naphthaldehydes depending on the electrophile used.

Scientific Research Applications

4-Hydroxy-1-naphthaldehyde has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It serves as a fluorescent probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties.

Industry: It is used in the production of dyes and pigments.

Comparison with Similar Compounds

- 4-Methoxy-1-naphthaldehyde

- 2-Hydroxy-1-naphthaldehyde

- 1-Hydroxy-2-naphthaldehyde

Uniqueness: 4-Hydroxy-1-naphthaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to undergo tautomerism and proton transfer makes it a valuable compound in various scientific applications.

Biological Activity

4-Hydroxy-1-naphthaldehyde (4-HNA) is an organic compound with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound has the molecular formula and is characterized by a naphthalene ring with a hydroxyl group and an aldehyde group. It exhibits tautomerism, which can influence its biological activity depending on the solvent environment. For instance, studies indicate that in methanol, the proton-transferred tautomer is favored, while in acetonitrile, the equilibrium leans towards the hydroxyl form .

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of 4-HNA. The compound has shown significant inhibition of lipid peroxidation, which is critical in protecting cellular membranes from oxidative damage. Research indicates that 4-HNA can effectively reduce levels of thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress .

Antimicrobial Activity

This compound displays moderate antimicrobial activity against various pathogens. Its derivatives have been tested against bacteria and fungi, showing effectiveness in inhibiting growth at certain concentrations. For example, its metal complexes have demonstrated enhanced antimicrobial properties compared to the free compound .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 4-HNA on different cancer cell lines. The compound exhibits cytotoxicity in the micromolar range, with specific derivatives showing even higher potency against human cancer cells. This suggests potential applications in cancer therapy, although further research is needed to elucidate its mechanisms and optimize its efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Proton Transfer : The ability of 4-HNA to undergo proton transfer reactions enhances its reactivity and potential biological interactions.

- Metal Complexation : The formation of metal complexes with 4-HNA has been shown to improve its stability and biological activity. These complexes can exhibit enhanced antioxidant and antimicrobial properties compared to the uncomplexed form .

- Inhibition of Enzymatic Activity : Some studies suggest that 4-HNA and its derivatives may inhibit key enzymes involved in oxidative stress pathways, contributing to their protective effects against cellular damage .

Study on Antioxidant Properties

A study investigating the antioxidant capacity of 4-HNA revealed that it significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. The results indicated a concentration-dependent response, with higher concentrations leading to greater reductions in TBARS levels.

Evaluation of Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of 4-HNA against common bacterial strains. The study reported that while 4-HNA exhibited moderate activity alone, its metal complexes showed enhanced inhibition against both Gram-positive and Gram-negative bacteria.

Summary Table of Biological Activities

Properties

IUPAC Name |

4-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORPDGZOLAPNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322380 | |

| Record name | 4-Hydroxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7770-45-8 | |

| Record name | 7770-45-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 4-hydroxy-1-naphthaldehyde and how are they confirmed?

A1: this compound (4H1NA) is an organic compound with the molecular formula C11H8O2. Its structure consists of a naphthalene ring system with an aldehyde group (-CHO) at the 1st position and a hydroxyl group (-OH) at the 4th position. This structure has been confirmed through various spectroscopic analyses, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and UV-Visible spectroscopy. [] Researchers have successfully synthesized and characterized cyclotriphosphazenes containing the 4-oxy-1-naphthaldehyde group, further demonstrating the reactivity of the hydroxyl group in 4H1NA. []

Q2: Can this compound exist in different forms in solution?

A2: Yes, this compound exhibits tautomerism and can exist in different forms depending on the solvent and concentration. Studies have shown that in solvents like methanol and acetonitrile, 4H1NA undergoes concentration-dependent deprotonation. [] This indicates that the hydroxyl group can lose a proton, leading to the formation of a deprotonated form. Furthermore, computational studies using time-dependent density functional theory (TD-DFT) have corroborated experimental findings, revealing that the absorption spectra of 4H1NA are influenced by the presence of deprotonated species, dimers, and monomers in different solvent environments. []

Q3: How does the structure of this compound relate to its potential applications?

A3: The presence of both the aldehyde and hydroxyl groups makes 4H1NA a versatile building block in organic synthesis. It acts as a crucial precursor for various coordinating agents and fluorescent probes. [, ] For example, it serves as a functionalized fluorescent backbone in the development of chemosensors. [] The hydroxyl group also allows for further modifications, as demonstrated by the synthesis of naphthol analogs of tyrosine. [] These analogs have potential applications as fluorescent probes for studying peptide structure and dynamics in complex environments. []

Q4: What computational chemistry methods have been used to study this compound?

A4: Researchers have employed Density Functional Theory (DFT) calculations using the B3LYP/6-311++G (d, p) basis set to investigate various properties of 4H1NA. [] This method has been used to analyze its FTIR, NMR, and UV-Visible spectra, providing insights into its electronic structure and spectroscopic behavior. [] Additionally, DFT calculations have been utilized to investigate HOMO-LUMO interactions, donor-acceptor interactions, and non-linear optical properties of 4H1NA. [] This computational approach offers valuable information about the compound's reactivity, electronic transitions, and potential for applications in areas like nonlinear optics.

Q5: Has this compound shown potential in the development of new materials?

A5: Yes, research suggests that this compound holds promise for developing new materials, particularly in the field of nonlinear optics (NLO). DFT calculations have revealed that 4H1NA exhibits NLO properties superior to urea, a common NLO material. [] The compound's first-order hyperpolarizability, a key parameter for NLO applications, was found to be significant, indicating its potential as a component in NLO devices. [] These findings suggest that 4H1NA could be a valuable building block for developing new materials with enhanced NLO properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.